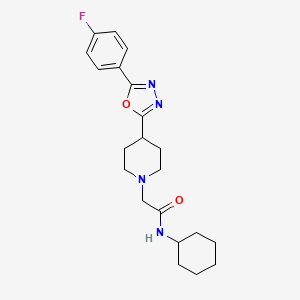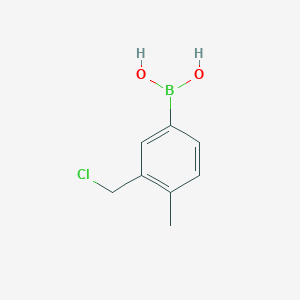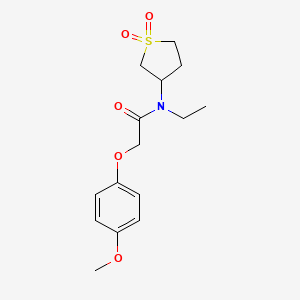
N-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-ethyl-2-(4-methoxyphenoxy)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "N-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-ethyl-2-(4-methoxyphenoxy)acetamide" is not directly mentioned in the provided papers. However, the papers discuss related compounds with similar structural motifs, such as thiazolidinone derivatives, which are known for their biological activities. For instance, paper reports on the synthesis of acetamide derivatives with hypoglycemic activity, while paper describes acetamides with antioxidant and anti-inflammatory properties. These studies highlight the significance of acetamide derivatives in medicinal chemistry, particularly in the context of their therapeutic potential.
Synthesis Analysis
The synthesis of related compounds involves multi-step reactions under mild conditions. Paper details a new route for synthesizing a key intermediate for EGFR kinase inhibitors, starting from 2-amino-5-nitrophenol and proceeding through acetylation, ethylation, and reduction steps. Similarly, paper outlines a facile synthesis of acetamide derivatives, achieved in good yields. These syntheses typically involve the construction of the core thiazolidinone ring followed by various functionalization steps to introduce the desired substituents.
Molecular Structure Analysis
The molecular structure of acetamide derivatives is characterized by the presence of a thiazolidinone core, which is a five-membered ring containing sulfur and nitrogen atoms. This core is often substituted with various aryl or alkyl groups that can significantly influence the biological activity of the compounds. For example, paper discusses the synthesis of compounds with different aryl substituents and their evaluation for biological activities.
Chemical Reactions Analysis
The chemical reactivity of acetamide derivatives is influenced by the functional groups attached to the thiazolidinone ring. These groups can participate in various chemical reactions, such as oxidation, reduction, and conjugation, which can be exploited to further modify the compounds or to understand their mechanism of action in biological systems. The papers provided do not detail specific reactions for the compound but do provide insight into the types of chemical transformations that are relevant for similar molecules.
Physical and Chemical Properties Analysis
The physical and chemical properties of acetamide derivatives, such as solubility, melting point, and stability, are crucial for their application as pharmaceutical agents. These properties are determined by the molecular structure and the nature of the substituents on the thiazolidinone ring. While the provided papers do not offer specific data on the physical and chemical properties of "N-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-ethyl-2-(4-methoxyphenoxy)acetamide," they do suggest that the compounds synthesized exhibit significant biological activities, which implies a certain degree of bioavailability and stability necessary for in vivo efficacy .
Applications De Recherche Scientifique
Co-Crystal and Salt Studies
Research by Karmakar, Kalita, and Baruah (2009) on quinoline derivatives, which are structurally related to the compound , delved into the formation of co-crystals and salts, revealing insights into their structural properties. This study contributes to our understanding of molecular interactions and crystal engineering Karmakar et al., 2009.
Chemoselective Acetylation
Magadum and Yadav (2018) explored the chemoselective monoacetylation of 2-aminophenol, a process relevant for synthesizing intermediates for antimalarial drugs. This research emphasizes the role of specific catalysts in achieving selective acetylation, showcasing the utility of enzymatic processes in organic synthesis Magadum & Yadav, 2018.
Pharmacological Potential
Rani, Pal, Hegde, and Hashim (2016) synthesized novel acetamide derivatives to investigate their potential as cytotoxic, anti-inflammatory, analgesic, and antipyretic agents. This work exemplifies the exploration of acetamide derivatives for therapeutic applications, demonstrating their pharmacological potential Rani et al., 2016.
Computational and Pharmacological Evaluation
Faheem (2018) focused on the evaluation of novel derivatives for toxicity, tumor inhibition, and anti-inflammatory actions. This study integrates computational docking and pharmacological testing to assess the biological activities of these compounds, illustrating the intersection of computational and experimental methodologies in drug discovery Faheem, 2018.
Anticancer and Anti-Inflammatory Activities
Rani, Pal, Hegde, and Hashim (2014) developed new chemical entities aiming at potential anticancer and anti-inflammatory agents. Their research into 2-(substituted phenoxy)-N-(1-phenylethyl)acetamide derivatives highlights the search for novel therapeutic agents with specific biological activities Rani et al., 2014.
Propriétés
IUPAC Name |
N-(1,1-dioxothiolan-3-yl)-N-ethyl-2-(4-methoxyphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO5S/c1-3-16(12-8-9-22(18,19)11-12)15(17)10-21-14-6-4-13(20-2)5-7-14/h4-7,12H,3,8-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDNFPVREOHVRKE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1CCS(=O)(=O)C1)C(=O)COC2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-ethyl-2-(4-methoxyphenoxy)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(3-fluorophenyl)triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2516817.png)
![Tert-butyl 5-amino-2-azabicyclo[2.2.2]octane-2-carboxylate](/img/structure/B2516820.png)
![methyl 2-((Z)-6-(methylsulfonyl)-2-(((E)-3-(thiophen-2-yl)acryloyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2516821.png)
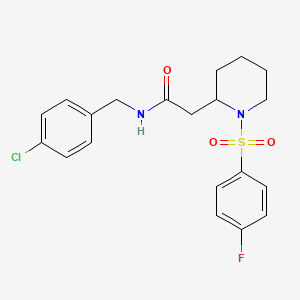
![2-Cyclopentyl-4-(difluoromethyl)-2H-pyrazolo[3,4-b]pyridin-6(7H)-one](/img/structure/B2516823.png)
![4-fluoro-N-[2-[3-(2-morpholin-4-yl-2-oxoethyl)sulfanylindol-1-yl]ethyl]benzamide](/img/structure/B2516825.png)
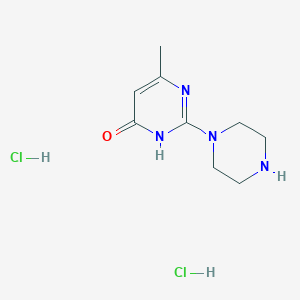
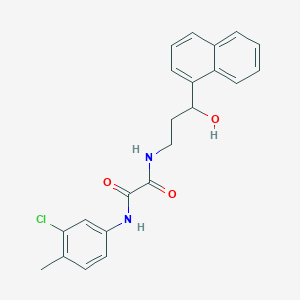
![N-[2-(1-cyclohexen-1-yl)ethyl]-3,5-dimethyl-4-isoxazolecarboxamide](/img/structure/B2516828.png)
![2-phenoxy-1-(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)propan-1-one](/img/structure/B2516829.png)
![5-Acetyl-2-amino-4-(4-fluorophenyl)-4,5-dihydropyrano[3,2-b]indole-3-carbonitrile](/img/structure/B2516830.png)
![6-(2,5-Dimethylphenyl)-4,7,8-trimethyl-2-(2-methylprop-2-enyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2516834.png)
